![molecular formula C24H28N4O B7564080 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Wirkmechanismus
The mechanism of action of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, including serotonin 5-HT1A, dopamine D2, and glutamate NMDA receptors. The compound's effects on these receptors modulate neurotransmitter release and synaptic plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. Additionally, the compound has been shown to modulate the activity of glutamate NMDA receptors, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole in lab experiments is its potency and selectivity for various neurotransmitter receptors. The compound's effects can be easily measured, making it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole. One area of research is the development of more potent and selective analogs of the compound. Additionally, future studies can focus on the compound's effects on other neurotransmitter systems, such as GABA and acetylcholine. Finally, clinical trials can be conducted to determine the compound's safety and efficacy in humans, paving the way for its use as a potential treatment for various neurological disorders.
Conclusion:
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is a promising chemical compound with potential therapeutic applications for various neurological disorders. Its synthesis method has been optimized for large-scale production, and its effects on various neurotransmitter systems have been extensively studied. Future research can focus on the development of more potent and selective analogs, the compound's effects on other neurotransmitter systems, and clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole involves the reaction of 4-benzhydrylpiperazine with cyclobutanone in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including cyclization, oxidation, and reduction, to yield the final product. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a treatment for anxiety, depression, and schizophrenia. The compound has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and glutamate, which are implicated in these disorders. Additionally, 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has shown neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-3-8-19(9-4-1)23(20-10-5-2-6-11-20)28-16-14-27(15-17-28)18-22-25-26-24(29-22)21-12-7-13-21/h1-6,8-11,21,23H,7,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYLARMBYMFVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.